2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
説明
特性
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O5S/c1-22-17(19-20-21-22)30-10-13-7-14(25)15(29-2)8-23(13)9-16(26)18-11-4-3-5-12(6-11)24(27)28/h3-8H,9-10H2,1-2H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZSBISDTOCMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a pyridinone core, methoxy group, tetrazole moiety, and a nitrophenyl substituent, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₄N₆O₃S
- Molecular Weight : 310.34 g/mol
- CAS Number : 933252-94-9
Anticancer Activity
Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazinone have shown promising results in inhibiting tumor growth. A study reported that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced activity against various cancer cell lines, suggesting that the nitrophenyl group in this compound may contribute to its anticancer efficacy .
Antimicrobial Properties
The presence of the thiazole moiety in related compounds has been linked to antimicrobial activity. Studies have demonstrated that thiazole derivatives possess strong antibacterial and antifungal properties, which may be applicable to the compound . The SAR analysis indicates that modifications to the thiazole ring can significantly influence antimicrobial potency .
Neuroprotective Effects
The tetrazole moiety is known for its neuroprotective effects, particularly in models of neurodegeneration and seizures. Compounds with similar structures have shown potential as anticonvulsants in various animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels .
Structure-Activity Relationship (SAR)
The biological activity of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide can be analyzed through its SAR:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Tetrazole Moiety | Contributes to neuroprotective and anticonvulsant effects |
| Nitrophenyl Group | Potentially increases anticancer activity |
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Activity : One study synthesized a series of thiazole derivatives and tested them against A549 lung adenocarcinoma cells, revealing IC₅₀ values in the low micromolar range, indicating significant cytotoxicity .
- Neuroprotective Studies : Research involving tetrazole derivatives demonstrated their effectiveness in reducing seizure frequency in animal models, suggesting potential use in epilepsy treatment .
- Antimicrobial Testing : Compounds similar to 2-(5-methoxy...) were tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL .
科学的研究の応用
Overview
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and drug discovery. Its unique molecular structure, characterized by a pyridine ring, methoxy group, and tetrazole moiety, suggests diverse biological activities. This article explores its applications in scientific research, particularly focusing on its pharmacological properties and therapeutic potential.
Medicinal Chemistry
The compound's structural features make it a promising candidate for the development of new pharmaceuticals. Its ability to interact with various biological targets is of particular interest in drug design.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown selective toxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
- Antimicrobial Properties: Research indicates that derivatives of this compound may possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, highlighting its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to diseases. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease contexts. Understanding these interactions can lead to the development of drugs targeting specific metabolic disorders.
Interaction Studies
Investigating how 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide interacts with biological systems is critical for elucidating its mechanism of action. These studies can guide the optimization of the compound for enhanced efficacy and reduced side effects in therapeutic applications.
Case Studies
Several studies have documented the biological activities of compounds structurally related to 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide:
Case Study 1: Anticancer Activity
A study published in ACS Omega demonstrated that structurally similar compounds exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . Such findings support further investigation into the anticancer potential of this compound.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has highlighted that compounds with similar structural motifs can effectively inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer’s disease and other neurodegenerative conditions.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The compound’s complexity requires multi-step synthesis. Key steps include:
- Cyclization : Use of POCl₃ or DMF as solvents for heterocycle formation (e.g., oxadiazole or triazole rings) at 120–150°C .
- Alkylation : Reaction of thiol intermediates with chloroacetamide derivatives in the presence of K₂CO₃ as a base .
- Purification : Recrystallization using ethanol or pet-ether to achieve >95% purity . Yield optimization involves catalyst screening (e.g., zeolites or pyridine for acid catalysis) and reaction time adjustments monitored via TLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), tetrazole (δ ~8.5 ppm), and nitroaryl protons (δ ~7.5–8.5 ppm) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfhydryl (S-H, ~2550 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC₅₀ calculations .
- Enzyme inhibition : Evaluate binding to kinases or oxidoreductases via fluorescence polarization or calorimetry .
- Computational prediction : Use PASS Online® to predict antimicrobial or antitumor potential .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Dose-response refinement : Test concentrations from 1 nM to 100 µM to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., replacing the nitro group with cyano) to isolate pharmacophores .
Q. How can computational methods guide SAR studies?
- Molecular docking : Map interactions with target proteins (e.g., EGFR or COX-2) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with activity trends .
- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What experimental designs mitigate synthetic byproducts in large-scale reactions?
- Catalyst optimization : Replace POCl₃ with milder agents (e.g., T3P®) to minimize side reactions .
- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., cyclization) .
- HPLC monitoring : Track intermediate purity (>98%) before proceeding to subsequent steps .
Q. How can crystallography or NMR elucidate polymorphic forms affecting solubility?
- X-ray diffraction : Resolve crystal packing of the nitroaryl and tetrazole motifs to identify stable polymorphs .
- ¹H NMR solubility studies : Compare DMSO-d₆ vs. CDCl₃ spectra to assess aggregation tendencies .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported reaction yields, and how can reproducibility be ensured?
- Cause : Variability in starting material purity or residual solvents (e.g., triethylamine in vs. DMF in ).
- Solution : Standardize reagent sources and pre-dry solvents over molecular sieves .
Q. What protocols validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS .
- Light sensitivity : Store samples in amber vials and monitor photodegradation over 72 hours .
Q. How can multi-target activity be systematically explored?
- Kinase profiling : Use a panel of 50+ kinases to identify off-target effects .
- Transcriptomics : Treat cell lines and analyze RNA-seq data for pathway enrichment (e.g., apoptosis vs. proliferation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
